molecular formula C13H15NO2 B14468525 Securinegine CAS No. 72741-90-3

Securinegine

Cat. No.: B14468525
CAS No.: 72741-90-3
M. Wt: 217.26 g/mol
InChI Key: WRDRGEDNNRSUNY-UHFFFAOYSA-N
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Description

Securinegine (C₁₃H₁₅NO₂; MW: 217.26 g/mol) is a bioactive indole alkaloid primarily isolated from plants of the Securinega genus, notably Securinega suffruticosa . It belongs to the Securinega alkaloid class, characterized by a complex methanofuropyridoazepinone backbone with stereochemical variations at C6, C11a, and C11b positions .

Key properties:

  • CAS Number: Not explicitly provided for this compound in the evidence, but related compounds like (−)-Securinine are registered under CAS 5610-40-2 .
  • Solubility: Typically dissolved in methanol or DMSO for experimental use .
  • Stability: Long-term storage recommended at −20°C to preserve integrity .

Properties

CAS No.

72741-90-3

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-oxa-9-azatetracyclo[6.5.2.01,9.05,14]pentadeca-4,6-dien-3-one

InChI

InChI=1S/C13H15NO2/c15-12-7-9-3-4-10-8-11(9)13(16-12)5-1-2-6-14(10)13/h3-4,7,10-11H,1-2,5-6,8H2

InChI Key

WRDRGEDNNRSUNY-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C3CC4C2(C1)OC(=O)C=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of securinegine involves several steps, including the construction of its tetracyclic framework. One approach involves the addition of nucleophilic pyridine anion species to an electrophilic menisdaurilide congener. A weakly basic yet nucleophilic tri(2-pyridinyl)lanthanum complex is used to circumvent undesired base-mediated pathways during the key coupling reaction .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from the leaves of Securinega suffruticosa. The extraction process includes solvent extraction, purification, and crystallization to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Securinegine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can undergo substitution reactions, particularly at its nitrogen and oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties.

Scientific Research Applications

Securinegine has been extensively studied for its applications in various fields:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential in treating neurological disorders, cancer, and viral infections.

    Industry: Utilized in the development of pharmaceuticals and therapeutic agents.

Mechanism of Action

Securinegine exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Structural Analogues

Securinegine shares its core scaffold with several alkaloids, differing in substituents and stereochemistry. Below is a comparative analysis:

Compound Molecular Formula CAS Number Key Structural Differences Source
This compound C₁₃H₁₅NO₂ N/A Methanofuropyridoazepinone backbone Securinega suffruticosa
(−)-Securinine C₁₃H₁₅NO₂ 5610-40-2 Stereochemistry: 6S,11aR,11bS configuration Synthetic or plant-derived
Virosecurinine C₁₃H₁₅NO₂ 5588-52-3 Hydroxyl group substitution at C14 Synthetic modification of Securinine
Allosecurinine C₁₃H₁₅NO₂ N/A Epimerization at C11b (methano bridge) Enantioselective synthesis
Flueggenine A C₂₀H₂₅NO₃ N/A Extended side chain at C3 Flueggea virosa

Structural Insights :

  • This compound vs. Securinine : Both share identical molecular formulas but differ in stereochemistry, impacting receptor binding. Securinine’s 6S,11aR,11bS configuration enhances GABA antagonism .
  • Allosecurinine: Epimerization at C11b modifies the spatial arrangement of the methano bridge, affecting synthetic accessibility and bioactivity .

Pharmacological Activity Comparison

Compound GABA Antagonism Antitumor Activity Additional Activities References
This compound Moderate Demonstrated Not well-characterized
(−)-Securinine High Potent Neuroprotective, pro-apoptotic
Virosecurinine Unknown Understudied Hypothesized antiviral properties
Allosecurinine Low Moderate Used in chiral synthesis studies

Key Findings :

  • Securinine outperforms this compound in GABA antagonism, likely due to its optimized stereochemistry enhancing target affinity .
  • Antitumor Mechanisms : Securinine induces apoptosis in cancer cells via ROS-mediated pathways, while this compound’s antitumor effects are less mechanistically defined .

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